molecular formula C24H31ClN2O2 B11334187 N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(2,6-dimethylphenoxy)acetamide

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(2,6-dimethylphenoxy)acetamide

Cat. No.: B11334187
M. Wt: 415.0 g/mol
InChI Key: IGNVMYKXEJOSQN-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(2,6-dimethylphenoxy)acetamide is a complex organic compound that features a combination of azepane, chlorophenyl, and dimethylphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(2,6-dimethylphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the dimethylphenoxy group: This can be done through nucleophilic substitution reactions.

    Final coupling reaction: The intermediate compounds are then coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(2,6-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(2,6-dimethylphenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(2,6-dimethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(2,6-dimethylphenoxy)acetamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C24H31ClN2O2

Molecular Weight

415.0 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(2,6-dimethylphenoxy)acetamide

InChI

InChI=1S/C24H31ClN2O2/c1-18-10-9-11-19(2)24(18)29-17-23(28)26-16-22(20-12-5-6-13-21(20)25)27-14-7-3-4-8-15-27/h5-6,9-13,22H,3-4,7-8,14-17H2,1-2H3,(H,26,28)

InChI Key

IGNVMYKXEJOSQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NCC(C2=CC=CC=C2Cl)N3CCCCCC3

Origin of Product

United States

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